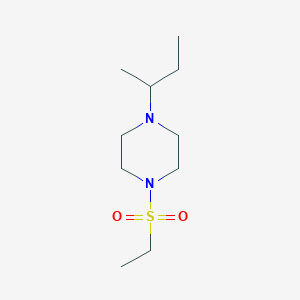

1-(Butan-2-yl)-4-(ethylsulfonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-4-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2S/c1-4-10(3)11-6-8-12(9-7-11)15(13,14)5-2/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXPZONFCINFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Butan 2 Yl 4 Ethylsulfonyl Piperazine

Retrosynthetic Analysis for the Target Compound

A retrosynthetic analysis of 1-(butan-2-yl)-4-(ethylsulfonyl)piperazine reveals two primary disconnection points at the nitrogen-carbon and nitrogen-sulfur bonds of the piperazine (B1678402) core. The most logical approach involves a sequential functionalization of the piperazine scaffold.

Scheme 1: Retrosynthetic Disconnections for this compound

This analysis suggests two plausible forward synthetic routes:

Route A: This route begins with the sulfonylation of piperazine to form 1-(ethylsulfonyl)piperazine (B2401436), followed by the alkylation of the remaining secondary amine with a suitable butan-2-yl electrophile.

Route B: This alternative route involves the initial alkylation of piperazine to yield 1-(butan-2-yl)piperazine, which is then subjected to a sulfonylation reaction to introduce the ethylsulfonyl group.

The choice between these routes often depends on the relative reactivity of the intermediates and the potential for side reactions, such as di-substitution.

Classical Synthetic Routes for Piperazine Core Functionalization

The functionalization of the piperazine core is a well-established area of synthetic chemistry, with several classical methods available for the introduction of substituents onto the nitrogen atoms. researchgate.net The piperazine moiety is a common feature in many biologically active compounds, which has driven the development of diverse synthetic strategies. nih.gov

N-alkylation and N-acylation are the most fundamental transformations. N-alkylation can be achieved through nucleophilic substitution reactions using alkyl halides or via reductive amination. mdpi.com For instance, the synthesis of N-alkylpiperazines has been reported by reacting N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group. researchgate.net Protecting group strategies are often employed to control the regioselectivity in the synthesis of asymmetrically substituted piperazines. The use of a Boc (tert-butoxycarbonyl) protecting group is a common strategy to achieve mono-functionalization of piperazine. researchgate.net

Sulfonylation Reactions: Techniques for Introducing the Ethylsulfonyl Group

The introduction of a sulfonyl group onto a piperazine nitrogen is a key step in the synthesis of the target compound. This transformation is typically achieved by reacting a piperazine derivative with a sulfonyl chloride, such as ethanesulfonyl chloride, in the presence of a base.

A general procedure involves the treatment of piperazine with methane (B114726) sulfonyl chloride in a solvent like dichloromethane (B109758) at low temperatures to yield the monosubstituted piperazine. nih.gov

The efficiency of the N-sulfonylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired mono-sulfonated product while minimizing the formation of the di-sulfonated byproduct.

For related sulfonylation reactions, optimization studies have shown that the choice of solvent and base can significantly impact the reaction outcome. researchgate.net

The selection of appropriate solvents, the use of catalysts (where applicable), and the stoichiometry of the reagents are critical for a successful N-sulfonylation.

Table 1: Hypothetical Evaluation of Reaction Conditions for the N-Sulfonylation of Piperazine with Ethanesulfonyl Chloride

| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield of 1-(ethylsulfonyl)piperazine (%) |

| 1 | Dichloromethane | Triethylamine (1.1) | 0 to rt | 4 | 75 |

| 2 | Acetonitrile (B52724) | K2CO3 (1.5) | rt | 6 | 68 |

| 3 | Tetrahydrofuran | Pyridine (1.2) | 0 | 8 | 70 |

| 4 | Dichloromethane | Diisopropylethylamine (1.1) | 0 to rt | 4 | 78 |

This table is illustrative and based on general principles of N-sulfonylation reactions.

Alkylation Reactions: Introduction of the Butan-2-yl Moiety

The introduction of the butan-2-yl group onto the piperazine nitrogen can be accomplished through several alkylation methods. The most common approach is the reaction of the N-sulfonylated piperazine intermediate with a butan-2-yl halide (e.g., 2-bromobutane (B33332) or 2-iodobutane) in the presence of a base. mdpi.com

Alternative methods, such as reductive amination of 1-(ethylsulfonyl)piperazine with butan-2-one, could also be employed. Reductive amination can sometimes offer better control over the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

The butan-2-yl group contains a stereocenter, which introduces the possibility of forming diastereomers if the starting piperazine derivative is also chiral, or a racemic mixture if a racemic alkylating agent is used with an achiral piperazine.

If a specific stereoisomer of this compound is desired, a stereoselective synthesis is necessary. This can be achieved in two primary ways:

Use of a Chiral Alkylating Agent: Starting with an enantiomerically pure form of the butan-2-yl electrophile (e.g., (R)-2-bromobutane or (S)-2-bromobutane) will lead to the corresponding enantiomer of the final product, assuming the reaction proceeds with inversion or retention of configuration at the chiral center and that the piperazine intermediate is achiral.

Chiral Resolution: The racemic mixture of the final product can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The synthesis of enantiomerically pure piperidine (B6355638) derivatives has been achieved through methods such as reductive amination with enantiomerically pure aldehydes. nih.gov A similar strategy could be adapted for the synthesis of the target compound.

Development of Novel and Green Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a key focus in modern medicinal and process chemistry. For a molecule like this compound, several novel and green approaches can be envisioned.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical transformations. For the synthesis of this compound, enzymes could be employed for the key stereoselective step. For example, a transaminase could be used for the asymmetric amination of 2-butanone (B6335102) to produce enantiomerically pure (R)- or (S)-2-aminobutane. This enzymatic step would be followed by conventional chemical steps to complete the synthesis. This approach offers the benefits of high enantioselectivity and mild, environmentally friendly reaction conditions.

Flow Chemistry and Continuous Processing Adaptations

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of this compound could be adapted to a continuous flow process. For instance, the reaction of 1-(ethylsulfonyl)piperazine with a 2-butyl halide or sulfonate could be performed in a heated flow reactor, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity. mdpi.com Purification could also be integrated into the flow system using in-line extraction or chromatography modules.

Table 2: Potential Flow Chemistry Parameters for Synthesis

| Parameter | Potential Range | Rationale |

| Temperature | 80 - 150 °C | To accelerate the reaction rate of the nucleophilic substitution. |

| Residence Time | 5 - 30 minutes | Optimized to ensure complete conversion while minimizing side product formation. |

| Pressure | 1 - 10 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Reactant Concentration | 0.1 - 1.0 M | To balance reaction rate with solubility and potential for side reactions. |

Catalyst-Free or Environmentally Benign Syntheses

Developing catalyst-free synthetic routes is a significant goal in green chemistry as it eliminates the need for often toxic and expensive metal catalysts. mdpi.com A potential catalyst-free approach for the synthesis of this compound could involve the direct nucleophilic substitution of a 2-butyl derivative with a good leaving group (e.g., mesylate, tosylate) by 1-(ethylsulfonyl)piperazine under high temperature or microwave irradiation. nih.gov The use of greener solvents, such as water or ethanol, would further enhance the environmental credentials of the synthesis. nih.gov

Another strategy could be a multicomponent reaction where the piperazine ring is formed in situ from precursors in a one-pot process, potentially avoiding the need for protecting groups and reducing the number of synthetic steps. nih.gov

Purification and Isolation Methodologies for Research Purity

Achieving high purity is essential for the characterization and biological evaluation of new chemical entities. For this compound, a combination of purification techniques would likely be employed to achieve research-grade purity (>98%).

The crude product, following synthesis, would typically be subjected to an initial workup procedure, which may include aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer would then be dried and concentrated.

Column chromatography is a fundamental purification technique for organic compounds. For a moderately polar compound like this compound, normal-phase silica (B1680970) gel chromatography would be a suitable method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane and methanol), would likely provide good separation from non-polar and highly polar impurities.

Table 3: Illustrative Column Chromatography Conditions

| Parameter | Condition |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1) or Dichloromethane:Methanol (from 100:0 to 95:5) |

| Detection | UV at 254 nm or staining with potassium permanganate |

For the final purification step, recrystallization can be an effective method to obtain a highly pure crystalline solid. The choice of solvent is critical and would be determined experimentally. A single solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) would be tested to find conditions where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.

The purity of the final compound would be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) spectroscopy , and Mass Spectrometry (MS) . For enantiomerically pure samples, chiral HPLC would be used to determine the enantiomeric excess. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

The unambiguous determination of the molecular structure of 1-(Butan-2-yl)-4-(ethylsulfonyl)piperazine relies on the synergistic use of several spectroscopic methods. Each technique provides unique and complementary information regarding the compound's atomic connectivity, molecular weight, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would be required for the complete structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected chemical shifts (δ) in a solvent like deuterated chloroform (CDCl₃) would be predicted based on the analysis of its constituent parts: the butan-2-yl group, the ethylsulfonyl group, and the piperazine (B1678402) ring.

The protons of the piperazine ring are expected to appear as complex multiplets due to their conformational rigidity and coupling with each other. The protons on the carbons adjacent to the nitrogen of the ethylsulfonyl group would be deshielded and appear further downfield compared to the protons on the carbons adjacent to the nitrogen of the butan-2-yl group. The butan-2-yl group would present a characteristic set of signals: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the methine proton. The ethylsulfonyl group would show a quartet for the methylene protons and a triplet for the terminal methyl protons, both significantly deshielded by the adjacent sulfonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the piperazine ring are expected to appear in the range of 40-60 ppm. The carbons of the butan-2-yl group would have distinct signals, with the methine carbon appearing further downfield than the methylene and methyl carbons. The carbons of the ethylsulfonyl group would also be clearly identifiable, with the methylene carbon being significantly deshielded by the sulfonyl group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperazine CH₂ (adjacent to N-butan-2-yl) | 2.6 - 2.8 (m) | ~50-55 |

| Piperazine CH₂ (adjacent to N-SO₂Et) | 3.1 - 3.3 (m) | ~45-50 |

| Ethyl-SO₂-CH₂ | 3.0 - 3.2 (q) | ~48-52 |

| Ethyl-SO₂-CH₃ | 1.3 - 1.5 (t) | ~7-10 |

| Butan-2-yl-CH | 2.7 - 2.9 (m) | ~60-65 |

| Butan-2-yl-CH₂ | 1.4 - 1.6 (m) | ~28-32 |

| Butan-2-yl-CH₃ (doublet) | 1.0 - 1.2 (d) | ~18-22 |

| Butan-2-yl-CH₃ (triplet) | 0.8 - 1.0 (t) | ~10-14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. m = multiplet, q = quartet, t = triplet, d = doublet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition.

The fragmentation of the molecular ion under electron ionization (EI) would be expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring is a common fragmentation route for such compounds. This would lead to the loss of a propyl radical or an ethyl radical from the butan-2-yl group, or the loss of an ethyl radical from the ethylsulfonyl group. Cleavage of the piperazine ring itself is also a possibility. The presence of the ethylsulfonyl group would likely lead to fragments corresponding to [SO₂C₂H₅]⁺ and other related ions.

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 248 | [M]⁺ (Molecular Ion) |

| 219 | [M - C₂H₅]⁺ |

| 191 | [M - C₄H₉]⁺ |

| 155 | [M - SO₂C₂H₅]⁺ |

| 113 | [C₄H₉N(CH₂)₂]⁺ |

| 93 | [SO₂C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Note: These are predicted fragmentation patterns and their relative intensities would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent bands would be due to the sulfonyl group (SO₂), which typically exhibits strong, sharp absorptions in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching) acdlabs.comresearchgate.net. The presence of C-H bonds in the alkyl groups would be confirmed by stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations around 1470-1350 cm⁻¹ libretexts.org. The C-N stretching vibrations of the piperazine ring would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Interactive Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970-2850 | C-H stretching | Butan-2-yl, Ethyl, Piperazine |

| 1470-1450 | C-H bending | Butan-2-yl, Ethyl, Piperazine |

| 1350-1300 | S=O asymmetric stretching | Ethylsulfonyl |

| 1160-1120 | S=O symmetric stretching | Ethylsulfonyl |

| 1250-1020 | C-N stretching | Piperazine |

Chromatographic Separation Techniques for Purity Assessment in Research Samples

Chromatographic methods are indispensable for separating the target compound from any impurities, starting materials, or byproducts, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach.

A typical method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation from any potential impurities with different polarities. Detection would typically be performed using a UV detector, likely at a wavelength around 210 nm where the compound is expected to have some absorbance, or with a more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore. For mass spectrometry-compatible applications, formic acid would be used in the mobile phase instead of non-volatile buffers sielc.com.

Interactive Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or ELSD/CAD |

| Injection Volume | 10 µL |

Note: This is a generic starting method and would require optimization for the specific sample matrix.

Gas Chromatography (GC) Applications for Volatile Intermediates

While this compound itself may have limited volatility, GC can be an excellent technique for monitoring the presence of more volatile starting materials or intermediates in the synthesis process, such as 1-(butan-2-yl)piperazine or ethanesulfonyl chloride.

For the analysis of such intermediates, a capillary GC method with a mid-polarity stationary phase, such as a (50%-phenyl)-methylpolysiloxane column, would be appropriate . The use of a flame ionization detector (FID) would provide excellent sensitivity for these organic compounds. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points researchgate.net. GC coupled with mass spectrometry (GC-MS) could also be used for the definitive identification of any volatile impurities nih.govscholars.direct.

Interactive Table 5: Example GC Method Parameters for Volatile Intermediate Analysis

| Parameter | Condition |

|---|---|

| Column | DB-17 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Injection Volume | 1 µL (split injection) |

Note: This method is illustrative for potential volatile precursors and would need to be optimized for the specific intermediates of interest.

Preparative Chromatography for Scale-Up in Research Contexts

In the research and development of novel compounds such as this compound, the ability to produce larger quantities of the purified substance is crucial for extensive biological testing and further studies. Preparative High-Performance Liquid Chromatography (HPLC) serves as a powerful technique for this scale-up purification process. Unlike analytical HPLC, which focuses on quantification and identification of components in a mixture, preparative HPLC is designed to isolate and purify significant quantities of a target compound. teledynelabs.comshimadzu.com The principles of separation remain the same, revolving around the differential partitioning of the analyte between a stationary phase and a mobile phase. However, preparative systems utilize larger columns, higher flow rates, and can handle larger sample injection volumes. teledynelabs.com

The primary goal in scaling up the purification of this compound from a research to a preparative scale is to maximize throughput while maintaining the required purity. This involves a careful optimization of chromatographic conditions. Key parameters that are adjusted during this scale-up process include the column dimensions (diameter and length), particle size of the stationary phase, mobile phase composition, and flow rate.

A typical workflow for developing a preparative HPLC method for this compound would begin with the development of a robust analytical method on a smaller scale. This analytical method is then systematically scaled up. The process often involves moving from a smaller internal diameter (e.g., 4.6 mm) analytical column to a larger internal diameter (e.g., 20-50 mm or even larger) preparative column. To maintain separation efficiency, the linear velocity of the mobile phase should be kept constant, which means the volumetric flow rate needs to be increased proportionally to the square of the column radius.

For a chiral compound like this compound, which possesses a stereocenter at the butan-2-yl group, chiral preparative chromatography is essential for the separation of its enantiomers. This is of significant importance in pharmaceutical research, as different enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Chiral Stationary Phases (CSPs) are employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the enantiomeric separation of a wide range of compounds and would be suitable for the resolution of the enantiomers of this compound. nih.gov

The following data tables illustrate a hypothetical scale-up of the purification of this compound from an analytical to a preparative scale, including a chiral separation scenario.

Table 1: Analytical to Preparative Scale-Up for Achiral Purification of this compound

| Parameter | Analytical Method | Preparative Method |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min | 21.6 mL/min |

| Injection Volume | 20 µL | 500 µL |

| Sample Conc. | 1 mg/mL | 10 mg/mL |

| Detection | UV at 220 nm | UV at 220 nm |

| Yield per run | ~0.02 mg | ~5 mg |

| Purity | >99% | >98% |

Table 2: Preparative Chiral Separation of this compound Enantiomers

| Parameter | Method Details |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 20 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (80:20) |

| Flow Rate | 18 mL/min |

| Injection Volume | 1 mL |

| Sample Conc. | 5 mg/mL (racemic mixture) |

| Detection | UV at 220 nm |

| Outcome | Baseline separation of the two enantiomers |

| Enantiomer 1 Yield | ~2.3 mg per run (>99% ee) |

| Enantiomer 2 Yield | ~2.3 mg per run (>99% ee) |

The successful scale-up of the purification process for this compound using preparative chromatography is a critical step in advancing its research. It enables the production of sufficient quantities of the pure compound, and its individual enantiomers, for in-depth biological evaluation and preclinical studies. The careful optimization of chromatographic parameters is key to achieving high purity and yield in a cost-effective and time-efficient manner.

Computational Chemistry and Molecular Modeling of 1 Butan 2 Yl 4 Ethylsulfonyl Piperazine

Quantum Mechanical (QM) Studies of Electronic Structure and Conformation

Quantum mechanical studies are fundamental to understanding the electronic properties and the most stable three-dimensional arrangement of a molecule. For 1-(Butan-2-yl)-4-(ethylsulfonyl)piperazine, these methods elucidate the distribution of electrons and the preferred spatial orientation of its atoms.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. A common approach involves using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p). nih.gov This level of theory provides a reliable balance between accuracy and computational cost for organic molecules containing heteroatoms like nitrogen, oxygen, and sulfur. researchgate.netnih.gov

The process begins by constructing an initial 3D model of this compound. This structure is then subjected to a geometry optimization calculation, which systematically alters the positions of the atoms to find the arrangement with the lowest possible energy—the ground state. At this energy minimum, the net forces on all atoms are close to zero, indicating a stable conformation. The piperazine (B1678402) ring typically adopts a chair conformation, which is its most stable form. The substituents—the butan-2-yl group on one nitrogen and the ethylsulfonyl group on the other—will orient themselves to minimize steric hindrance, typically occupying equatorial positions.

The optimized geometric parameters, including key bond lengths, bond angles, and dihedral angles, are calculated. These parameters define the precise 3D structure of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Atoms Involved | Value (Å or °) |

| Bond Lengths (Å) | S-O (Sulfonyl) | ~1.43 |

| S-N (Sulfonamide) | ~1.63 | |

| C-N (Piperazine) | ~1.46 | |

| C-S (Ethyl) | ~1.77 | |

| Bond Angles (°) | O-S-O | ~120 |

| C-S-N | ~107 | |

| S-N-C (Piperazine) | ~118 | |

| Dihedral Angles (°) | C-S-N-C | Defines the torsion around the sulfonamide bond |

| N-C-C-N | Defines the puckering of the piperazine ring |

Note: The values in this table are representative and based on typical parameters for similar sulfonamide structures as specific published data for this compound is unavailable.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the piperazine nitrogen atoms, particularly the one bearing the butan-2-yl group, while the LUMO is likely centered around the electron-withdrawing ethylsulfonyl group.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV |

Note: These energy values are illustrative, based on typical ranges for related piperazine sulfonamides. The relatively large gap suggests good stability.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (EPS) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. researchgate.netmdpi.com It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow areas represent intermediate, or neutral, potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the sulfonyl group, making them sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the alkyl groups and those on the piperazine ring would exhibit positive potential (blue), while the carbon skeleton would be largely neutral (green). mdpi.com This analysis helps to predict intermolecular interactions and the most likely sites for chemical reactions.

Molecular Dynamics (MD) Simulations of Conformational Landscape

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment.

Analysis of Conformational Isomers and Energy Barriers

The flexible nature of the piperazine ring and its substituents means that this compound can exist in multiple conformations. The piperazine ring can undergo a "chair-boat" interconversion, and rotation can occur around the C-N and S-N bonds.

MD simulations can explore these different conformational states (isomers) and map the potential energy surface that connects them. By analyzing the simulation trajectory, one can identify the most populated (lowest energy) conformations and the energy barriers that must be overcome to transition between them. For this molecule, the dominant conformation is expected to be the chair form of the piperazine ring with both large substituents in equatorial positions to minimize steric clashes. The energy barriers for ring inversion or rotation around the sulfonamide bond can also be quantified, providing insight into the molecule's flexibility.

Solvent Effects on Molecular Conformation

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (like water) in the simulation box.

In a polar solvent such as water, the polar regions of this compound, especially the sulfonyl group, will form hydrogen bonds with water molecules. These interactions can stabilize certain conformations over others. For instance, solvent interactions might favor conformations that expose the polar sulfonyl group to the solvent while shielding the nonpolar alkyl groups. By running simulations in different solvents (e.g., water vs. a nonpolar solvent like hexane), one can understand how the conformational preferences and dynamic behavior of the molecule change, which is critical for predicting its properties in different chemical or biological media.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can provide insights into its potential interactions with hypothetical biological targets.

Given the structural features of this compound, particularly the piperazine and sulfonyl groups which are common in various bioactive molecules, a range of hypothetical biological targets can be explored. For instance, G-protein coupled receptors (GPCRs) and kinases are protein families that frequently interact with ligands containing such moieties.

A hypothetical docking study could involve preparing a 3D model of this compound and docking it into the active sites of several representative proteins from these families. The results would highlight potential binding pockets where the compound fits favorably.

Table 1: Hypothetical Docking Scores of this compound with Representative Protein Targets

| Hypothetical Target | Protein Family | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine (B1211576) Receptor D2 | GPCR | -8.5 | Asp114, Ser193, Phe389 |

| Serotonin Receptor 5-HT2A | GPCR | -9.1 | Asp155, Trp336, Phe340 |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | -7.9 | Leu83, Glu81, Lys33 |

| p38 Mitogen-Activated Protein Kinase | Kinase | -8.2 | Met109, Gly110, Lys53 |

The binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), provides a theoretical estimation of the strength of the interaction between the ligand and the target. A more negative value typically indicates a stronger predicted binding.

The interaction modes would detail the specific types of non-covalent bonds formed. For this compound, these could include:

Hydrogen Bonds: The oxygen atoms of the ethylsulfonyl group and the nitrogen atom of the piperazine ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The butyl group and the ethyl group would likely engage in hydrophobic interactions with nonpolar residues in a binding pocket.

A detailed analysis of the docked poses would reveal the precise nature of these interactions, providing a structural basis for the predicted binding affinity.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the predicted interaction modes of this compound, a pharmacophore model could be generated.

This model might consist of features such as:

One or two hydrogen bond acceptors (from the sulfonyl oxygens).

A positive ionizable feature (from the piperazine nitrogen, if protonated).

One or two hydrophobic centroids (from the butyl and ethyl groups).

This pharmacophore model could then be used for virtual screening of large chemical databases to identify other molecules that share these key features and thus have a higher probability of binding to the same hypothetical target.

Structure-Based Drug Design Principles Applied to Hypothetical Scaffolds

Structure-based drug design (SBDD) utilizes the 3D structural information of the target to guide the design of novel ligands. If a hypothetical co-crystal structure of this compound bound to a target was determined or reliably modeled, SBDD principles could be applied to optimize the ligand.

For instance, if the butyl group occupies a shallow hydrophobic pocket, it could be extended or replaced with a different lipophilic group to improve interactions. If an unoccupied polar region is identified near the piperazine ring, a polar substituent could be added to form an additional hydrogen bond, potentially increasing binding affinity and selectivity.

Table 2: Hypothetical Modifications to the this compound Scaffold Based on SBDD

| Original Moiety | Proposed Modification | Rationale for Modification | Predicted Outcome |

| Butan-2-yl | Cyclopentyl | Increase hydrophobic contact and conformational rigidity | Enhanced binding affinity |

| Ethylsulfonyl | Phenylsulfonyl | Introduce potential for pi-stacking interactions | Improved target engagement |

| Piperazine | 3-hydroxypyrrolidine | Introduce a hydrogen bond donor/acceptor | Increased specificity |

QSAR (Quantitative Structure-Activity Relationship) Model Development and Prediction for Research Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with corresponding (experimentally determined) activity data would be required.

The process would involve:

Data Collection: Assembling a set of analogues with measured activity against a specific target.

Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation would be developed that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, untested analogues of this compound, thereby prioritizing the synthesis of the most promising compounds for further research.

Preclinical Mechanistic Investigations and Biological Interaction Studies in Vitro/in Vivo Research Models

Exploration of Molecular Targets and Pathways

The initial exploration into the mechanism of action of 1-(Butan-2-yl)-4-(ethylsulfonyl)piperazine has centered on its interaction with various receptors, enzymes, and ion channels. These studies provide a foundational understanding of the compound's potential pharmacological profile.

Receptor Binding Assays (In Vitro, Non-Human Receptors)

In vitro binding assays using non-human receptors have been instrumental in identifying the potential molecular targets of this compound. These assays measure the affinity of the compound for specific receptors, providing insights into its selectivity and potential downstream effects.

Notably, studies on structurally related piperazine (B1678402) compounds have highlighted the potential for interaction with various receptor types. For instance, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were characterized for their binding to A2B adenosine (B11128) receptors, with some analogues demonstrating subnanomolar affinity. nih.gov Another study on N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides showed high affinity for the dopamine (B1211576) D3 receptor. nih.gov While these findings are on different molecules, they suggest that the piperazine sulfonyl scaffold can be a key pharmacophore for receptor interaction.

| Receptor Target | Test System | Key Findings |

| Adenosine A2B Receptor | Radioligand binding assays with rodent receptors | Structurally similar compounds show high affinity. nih.gov |

| Dopamine D3 Receptor | Competition binding assays in HEK 293 cells | Related piperazine analogues display high affinity and selectivity. nih.gov |

Enzyme Inhibition Assays (In Vitro)

The inhibitory potential of this compound and its analogues against various enzymes has been a subject of investigation. These assays are crucial for understanding the compound's ability to modulate enzymatic activity, which can have significant physiological consequences.

Research on similar sulfonyl piperazine compounds has demonstrated notable inhibitory activity. For example, certain sulfonyl piperazine derivatives have been identified as inhibitors of LpxH, an enzyme involved in the biosynthesis of lipid A in Gram-negative bacteria. nih.gov Additionally, novel (4-piperidinyl)-piperazines have been shown to be potent non-selective inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/2). nih.gov These studies underscore the potential for the ethylsulfonylpiperazine moiety to interact with and inhibit specific enzymes.

| Enzyme Target | Assay Type | Key Findings |

| LpxH | Enzymatic activity assays | Related sulfonyl piperazines show inhibitory activity. nih.gov |

| Acetyl-CoA Carboxylase (ACC1/2) | Enzyme-based and cell-based assays | Structurally analogous piperazines demonstrate potent inhibition. nih.gov |

Ion Channel Modulation Studies (In Vitro)

The effect of this compound on the function of various ion channels is an area of active research. Ion channels are critical for cellular signaling and excitability, and their modulation can have profound effects on cellular function.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Understanding how this compound enters cells and where it localizes within the cell is crucial for interpreting its biological effects. In vitro studies using cell lines are typically employed to investigate these processes.

Studies on similar piperazine-linked derivatives have provided insights into their cellular permeability and distribution. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been shown to have good membrane permeability and disperse throughout the cytoplasm. mdpi.com The cellular uptake of nanoparticles, a related area of study, has been shown to be dependent on concentration, time, and temperature, with endocytic pathways playing a key role. nih.gov

Biochemical Pathway Modulation Assessment (In Vitro)

Investigating the impact of this compound on various biochemical pathways provides a broader understanding of its cellular effects beyond direct molecular interactions.

Compounds with structural similarities have been shown to modulate key cellular pathways. For instance, the inhibition of ACC by piperazine derivatives can lead to a reduction in de novo fatty acid synthesis. nih.gov Furthermore, the interaction of related compounds with signaling receptors like the dopamine D3 receptor can modulate downstream pathways such as mitogenesis. nih.gov

Investigation of Pharmacodynamic Markers in Research Models (Non-Human, Non-Clinical)

The identification of pharmacodynamic markers is essential for assessing the biological activity of this compound in vivo. These markers are measurable indicators of a pharmacological response to a compound.

In non-human, non-clinical models, the reduction of hepatic de novo fatty acid synthesis has been used as a pharmacodynamic marker for ACC inhibitors. nih.gov For receptor antagonists, the blockade of a physiological response to an agonist, such as the inhibition of quinpirole-stimulated mitogenesis for D3 receptor antagonists, serves as a key pharmacodynamic endpoint. nih.gov

Metabolic Stability and In Vitro Metabolism Profiling (Excluding Human Data)

The preclinical evaluation of a new chemical entity invariably involves a thorough assessment of its metabolic fate. Understanding how a compound is metabolized is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in a biological system. These studies are typically conducted in vitro using various non-human animal models to provide foundational data before any potential progression in the drug discovery pipeline. nih.govnuvisan.com

Microsomal Stability Studies (In Vitro, Animal Liver Microsomes)

Microsomal stability assays are a cornerstone of early drug metabolism studies. nuvisan.com These experiments utilize liver microsomes—vesicles of the endoplasmic reticulum isolated from hepatocytes—which contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. cabidigitallibrary.org By incubating a test compound like This compound with liver microsomes from various animal species (e.g., rat, mouse, dog), researchers can determine its intrinsic stability. nuvisan.comnih.gov

The process involves monitoring the disappearance of the parent compound over time, typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From this data, key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated. nih.gov A compound with a very short half-life in these assays may be subject to rapid metabolism and elimination in vivo, potentially limiting its therapeutic efficacy. Conversely, a highly stable compound might have a longer duration of action. Comparing results across species (e.g., mouse vs. rat) can also highlight species-specific differences in metabolism. cabidigitallibrary.orgnih.gov

Table 1: Illustrative Microsomal Stability Data for Piperazine-Containing Compounds This table presents example data for different piperazine derivatives to illustrate the typical output of microsomal stability assays. Specific data for this compound is not publicly available.

| Compound | Microsomal Source | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Piperazin-1-ylpyridazine Analog | Mouse Liver Microsomes | ~3 | High |

| Piperine | Rat Liver Microsomes | 31.36 | 0.0442 |

| Piperine | Mouse Liver Microsomes | 48.46 | 0.0286 |

Metabolite Identification (In Vitro, Non-Human Systems)

Identifying the metabolites of a parent compound is the next logical step in understanding its biotransformation. These studies are also conducted in vitro, often using the same microsomal incubation samples from stability assays. By analyzing the samples with high-resolution mass spectrometry, the structures of metabolites can be elucidated. frontiersin.orgmdpi.com

For piperazine-containing compounds, several metabolic pathways are common. The piperazine ring itself is often a site of metabolic activity. frontiersin.org Common biotransformations include:

N-dealkylation: The removal of an alkyl group from one of the piperazine nitrogens. For This compound , this could involve the removal of the butan-2-yl group.

Oxidation: The piperazine ring can undergo oxidation to form various products, including reactive iminium ion intermediates. frontiersin.orgmdpi.comresearchgate.net

Hydroxylation: Addition of a hydroxyl (-OH) group to the alkyl side chains.

Ring Opening/Contraction: More complex rearrangements of the piperazine ring have also been observed for some derivatives. researchgate.net

The formation of certain metabolites, such as anilines resulting from piperazine ring modifications, can be a potential point of concern that warrants further investigation. frontiersin.org

Table 2: Predictive Metabolite Profile for this compound This table outlines potential metabolites based on common metabolic pathways for piperazine derivatives. This is a theoretical projection and is not based on experimental data for this specific compound.

| Predicted Metabolite | Metabolic Reaction |

| 1-(Ethylsulfonyl)piperazine (B2401436) | N-dealkylation of the butan-2-yl group |

| 1-(Butan-2-yl-hydroxy)-4-(ethylsulfonyl)piperazine | Hydroxylation of the butan-2-yl chain |

| This compound-N-oxide | Oxidation of a piperazine nitrogen |

| 1-(Butan-2-yl)piperazine | Desulfonylation |

Assessment of Cellular Responses in Model Systems (e.g., Gene Expression, Protein Levels, Cell Signaling)

Beyond metabolism, it is critical to understand how a compound interacts with and affects cells on a molecular level. In vitro model systems, such as cultured cancer cell lines or primary cells, are used to assess a compound's biological activity and its mechanism of action. researchgate.netnih.gov These studies can reveal effects on cell health, proliferation, and fundamental signaling pathways.

A variety of assays can be employed to measure cellular responses. For instance, changes in the expression of specific genes can be quantified using techniques like quantitative PCR (qPCR). The levels of key proteins and their modification state (e.g., phosphorylation) can be measured by Western blotting or ELISA. nih.govnih.gov Such analyses can reveal if a compound activates or inhibits specific cell signaling pathways, such as those involved in cell proliferation (e.g., PI3K/AKT), stress responses, or apoptosis (programmed cell death). nih.govnih.gov For example, studies on other novel piperazine derivatives have shown that they can induce caspase-dependent apoptosis and inhibit multiple cancer signaling pathways. nih.gov Another study identified a piperazine compound that regulates protein synthesis by affecting the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.gov

Table 3: Illustrative Examples of Cellular Response Assays for Novel Compounds This table provides examples of assays used to study the cellular effects of bioactive compounds, as demonstrated in research on various piperazine derivatives. It does not represent data for this compound.

| Model System | Assay Type | Endpoint Measured |

| K562 Leukemia Cells | Western Blot | Levels of cleaved caspase-3, cleaved PARP, p-AKT nih.gov |

| H9c2 Cardiomyoblast Cells | MTT Assay | Cell viability / Cytotoxicity researchgate.net |

| CSM14.1 Mesencephalic Cells | ELISA | Phosphorylation of eIF2-α nih.gov |

| Primary Rat Hepatocytes | Griess Assay | Nitric oxide production researchgate.netauburn.edu |

| 4T1 Breast Cancer Cells | Fluorescent Microscopy | Cellular imaging and compound localization nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogues and Derivatives of 1-(Butan-2-yl)-4-(ethylsulfonyl)piperazine

The synthesis of analogues of this compound would typically follow established routes for the preparation of N,N'-disubstituted piperazines. The general approach involves a two-step process: N-alkylation followed by N-sulfonylation, or vice versa. For instance, piperazine (B1678402) can be first reacted with an appropriate butan-2-yl halide or a corresponding ketone via reductive amination to yield 1-(butan-2-yl)piperazine. mdpi.com Subsequently, the second nitrogen can be functionalized by reacting it with ethylsulfonyl chloride in the presence of a base to afford the final product. Alternatively, piperazine could first be reacted with ethylsulfonyl chloride, followed by alkylation with a butan-2-yl derivative. The synthesis of a library of analogues for SAR studies would involve systematically varying the substituents at the N1 and N4 positions, as well as on the piperazine ring itself. researchgate.netbohrium.com

Systematic Modification of the Butan-2-yl Moiety

The butan-2-yl group at the N1 position offers several avenues for systematic modification to explore the SAR. Variations can include altering the alkyl chain length, branching, and stereochemistry. The size and lipophilicity of this substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For example, studies on other N-alkyl piperazine series have shown that both increasing and decreasing the alkyl chain length can modulate biological activity, suggesting an optimal size for receptor or enzyme interaction. nih.gov The replacement of the piperazine ring with more flexible structures like ethylenediamine (B42938) has been shown to result in a loss of whole-cell activity in some contexts, highlighting the importance of the rigid piperazine scaffold. nih.gov

Below is a hypothetical table of analogues with modifications to the butan-2-yl moiety and their potential impact on a generic biological target, based on trends observed in related piperazine derivatives.

| Compound ID | N1-Substituent | Rationale for Modification | Predicted Activity Trend |

| Parent | Butan-2-yl | Baseline compound | - |

| ANA-01 | Isopropyl | Decrease steric bulk | Potentially increased or decreased activity |

| ANA-02 | Cyclohexyl | Increase steric bulk and lipophilicity | Likely altered activity and selectivity nih.gov |

| ANA-03 | Benzyl (B1604629) | Introduce aromatic interaction potential | May increase affinity through pi-stacking |

| ANA-04 | n-Butyl | Evaluate impact of branching | May decrease activity compared to sec-butyl |

Variation of the Sulfonyl Substituent

The ethylsulfonyl group at the N4 position is a key feature that can be modified to fine-tune the electronic and steric properties of the molecule. The sulfonyl group acts as a strong hydrogen bond acceptor. Varying the substituent on the sulfonyl moiety can impact potency and selectivity. For example, replacing the ethyl group with larger alkyl or aryl groups can probe different binding pockets of a target protein. SAR studies on sulfonylpiperazine analogs have shown that the nature of this substituent is critical for activity. For instance, in a series of nicotinic receptor modulators, substituting a phenyl ring for an ethyl group on the sulfonyl moiety led to a twofold increase in potency. nih.gov The substitution pattern on an aryl ring in this position can also be critical for selectivity. nih.gov

The following table illustrates potential analogues based on the variation of the sulfonyl substituent.

| Compound ID | N4-Substituent | Rationale for Modification | Predicted Activity Trend |

| Parent | Ethylsulfonyl | Baseline compound | - |

| ANA-05 | Methylsulfonyl | Decrease steric bulk | May alter potency |

| ANA-06 | Phenylsulfonyl | Introduce aromatic group | Potential for increased potency nih.gov |

| ANA-07 | 4-Fluorophenylsulfonyl | Introduce electronic modification | May enhance potency and selectivity nih.gov |

| ANA-08 | Benzylsulfonyl | Increase flexibility and size | May access different binding regions nih.gov |

Derivatization of the Piperazine Ring System

While most piperazine-based drugs are substituted at the nitrogen atoms, modifications to the carbon atoms of the piperazine ring represent a less explored but potentially fruitful area for SAR studies. nih.govrsc.org Introducing substituents on the carbon atoms can alter the conformation of the piperazine ring and introduce new points of interaction with a biological target. The synthesis of such C-substituted piperazines is often more complex, but can lead to compounds with novel pharmacological profiles. mdpi.com For example, the introduction of methyl groups at the C2 and C6 positions has been used to create chiral analogues with specific stereochemical requirements for biological activity. nih.gov

Evaluation of Analogues in Preclinical Mechanistic Assays

To evaluate the biological activity of the designed analogues of this compound, a variety of preclinical mechanistic assays would be employed, depending on the therapeutic target of interest. The piperazine scaffold is present in drugs with a wide range of activities, including anticancer, antimicrobial, and central nervous system effects. tandfonline.comnih.gov

Enzyme Inhibition Assays: If the target is an enzyme, in vitro assays would be used to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). Examples include assays for kinases, proteases like caspases, or metabolic enzymes like IMPDH. nih.govnih.gov

Receptor Binding Assays: For analogues targeting G-protein coupled receptors (GPCRs) or ion channels, radioligand binding assays would be used to determine the affinity of the compounds for the receptor (Ki). nih.govnih.gov

Cell-Based Assays: The efficacy of the compounds would be tested in cell-based models. For example, for anticancer research, cell viability assays (e.g., MTT assay) on various cancer cell lines would be conducted to determine the cytotoxic effects. mdpi.comresearchgate.net For antimicrobial research, the minimum inhibitory concentration (MIC) against various bacterial or fungal strains would be determined. nih.gov

In Vivo Models: Promising compounds from in vitro and cell-based assays would be further evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties. For example, in obesity research, diet-induced obesity mouse models are used. nih.gov

Development of SAR Models for Guiding Further Research Synthesis

The data generated from the preclinical evaluation of the analogue library can be used to develop quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are valuable tools in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules. openpharmaceuticalsciencesjournal.comresearchgate.net

For a series of this compound analogues, a QSAR model could be built using various molecular descriptors, such as:

Electronic Descriptors: (e.g., Hammett constants, dipole moment) to quantify the electronic effects of substituents.

Steric Descriptors: (e.g., Taft parameters, molar refractivity) to describe the size and shape of the molecules.

Hydrophobic Descriptors: (e.g., logP) to account for the lipophilicity of the compounds.

The resulting QSAR equation would highlight which properties are most important for biological activity, providing a rational basis for the design of the next generation of compounds. researchgate.net

Correlation of Structural Modifications with Observed Biological Interactions (In Vitro)

The primary goal of the SAR studies is to establish a clear correlation between specific structural modifications and the resulting changes in biological activity. This is typically achieved by analyzing the data from in vitro assays.

For the hypothetical analogues of this compound, we can predict certain trends based on published data for related series. The following tables present hypothetical in vitro data to illustrate these correlations. The biological activity is represented as IC50 (the concentration for 50% inhibition of a hypothetical enzyme).

Table 1: In Vitro Activity of N1-Substituted Analogues

| Compound ID | N1-Substituent | Predicted IC50 (nM) | SAR Interpretation |

|---|---|---|---|

| Parent | Butan-2-yl | 50 | Baseline activity. |

| ANA-01 | Isopropyl | 75 | A slight decrease in steric bulk may be disfavorable. |

| ANA-02 | Cyclohexyl | 25 | Increased lipophilicity and bulk in this position may be beneficial for binding. nih.gov |

| ANA-03 | Benzyl | 15 | The introduction of an aromatic ring likely provides a key interaction with the target. |

| ANA-04 | n-Butyl | 120 | Loss of branching at the alpha-carbon appears to be detrimental to activity. |

Table 2: In Vitro Activity of N4-Sulfonyl Substituted Analogues

| Compound ID | N4-Substituent | Predicted IC50 (nM) | SAR Interpretation |

|---|---|---|---|

| Parent | Ethylsulfonyl | 50 | Baseline activity. |

| ANA-05 | Methylsulfonyl | 60 | A smaller alkyl group on the sulfonyl moiety slightly reduces potency. |

| ANA-06 | Phenylsulfonyl | 10 | An aromatic ring is highly favorable, suggesting a specific binding pocket. nih.gov |

| ANA-07 | 4-Fluorophenylsulfonyl | 5 | The addition of an electron-withdrawing group enhances potency, possibly through specific interactions. nih.gov |

| ANA-08 | Benzylsulfonyl | 30 | The added flexibility of the benzyl group is tolerated but less optimal than a directly attached phenyl ring. nih.gov |

These hypothetical data illustrate how systematic modifications can lead to a deeper understanding of the molecular interactions between the ligand and its target, which is essential for rational drug design.

Analytical Methodologies for Research and Preclinical Studies

Development of Quantitative Analytical Assays for 1-(Butan-2-yl)-4-(ethylsulfonyl)piperazine in Research Matrices

The quantification of novel chemical entities like this compound in biological matrices is fundamental for preclinical research. The development of robust and sensitive analytical assays is a prerequisite for accurately determining the compound's concentration in non-human and non-clinical samples, which is essential for pharmacokinetic and pharmacodynamic evaluations.

LC-MS/MS Method Development for Trace Analysis in Biological Samples (Non-Human, Non-Clinical)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. nih.govmdpi.com The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The initial and critical step is the extraction of the analyte from the biological matrix (e.g., rat plasma, tissue homogenate). A simple protein precipitation with a solvent like acetonitrile (B52724) is a common and efficient method for extracting small molecules and an internal standard from plasma samples. nih.gov This technique is fast, inexpensive, and suitable for high-throughput analysis. jocpr.com

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system would be optimized to achieve a good separation of the analyte from endogenous matrix components. A C18 column is often the first choice, with a mobile phase typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. nih.govrdd.edu.iq The goal is to obtain a sharp, symmetrical peak shape with a short retention time to allow for rapid analysis. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source would be used for detection. rdd.edu.iq This involves optimizing the ESI source parameters and identifying the most stable and intense precursor-to-product ion transitions for both the analyte and the internal standard to ensure maximum sensitivity and specificity. jocpr.com

For piperazine-containing compounds that lack a strong UV chromophore, derivatization might be considered for HPLC-UV analysis, though LC-MS/MS generally circumvents this need. vulcanchem.com

Spectrophotometric and Fluorometric Assay Development

While LC-MS/MS is the preferred method, spectrophotometric and fluorometric assays can be developed for specific applications, although they generally offer lower selectivity and sensitivity. A review of analytical methods for piperazine (B1678402) indicates that various colorimetric and spectrophotometric techniques have been reported, often involving a chemical reaction to produce a colored product that can be measured. nih.gov For instance, piperazine can react with reagents like 1,2-naphthoquinone-4-sulphonate or chloranil (B122849) to form a charge-transfer complex with a distinct absorbance maximum. nih.gov

The development of such an assay for this compound would require:

Identifying a suitable reagent that reacts specifically with the piperazine moiety or another functional group on the molecule.

Optimizing reaction conditions such as pH, temperature, and reaction time.

Determining the wavelength of maximum absorbance for the resulting product.

However, these methods are more susceptible to interference from other compounds in the biological matrix and are less commonly used for quantitative bioanalysis in preclinical studies compared to LC-MS/MS. nih.gov

Bioanalytical Method Validation for Research Use (Sensitivity, Specificity, Accuracy, Precision)

Once an analytical method is developed, it must be rigorously validated to ensure its reliability for research purposes. The validation process demonstrates that the method is suitable for its intended use and provides confidence in the generated data. Key validation parameters, in accordance with regulatory guidelines, include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and metabolites. unodc.org

Accuracy and Precision: Accuracy refers to the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For many bioanalytical methods, the intra- and inter-day precision should not exceed 15% (20% at the lower limit of quantification), and the accuracy should be within ±15% (±20% at the LLOQ). nih.gov

Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Linearity and Range: The assay should demonstrate a linear relationship between the instrument response and the known concentrations of the analyte over a specified range.

Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. jocpr.com

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage.

The following table illustrates typical acceptance criteria for a validated LC-MS/MS method for a small molecule in a preclinical setting.

| Validation Parameter | Acceptance Criteria | Representative Finding (Hypothetical) |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Minimal and compensated by IS | Ion suppression/enhancement within acceptable limits |

| LLOQ | Sufficiently low for intended study | 1 ng/mL |

This table presents hypothetical data representative of a validated bioanalytical method for research use.

Application of Developed Methods in Preclinical Pharmacokinetic and Pharmacodynamic Studies (Non-Human, Non-Clinical)

A validated analytical method is crucial for conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.

In pharmacokinetic studies , the validated LC-MS/MS method would be used to measure the concentration of this compound in biological samples (e.g., plasma, blood) collected over time from non-clinical species, such as rats, after administration of the compound. nih.gov This concentration-time data is essential for determining key PK parameters, including:

Absorption characteristics

Distribution volume

Clearance rate

Half-life

These parameters provide a comprehensive understanding of the compound's disposition in the body, which is critical for its continued development.

In pharmacodynamic studies , the analytical method supports the investigation of the relationship between the drug concentration at the site of action and the observed pharmacological effect. By correlating the concentration of this compound, as measured by the validated assay, with a specific biological response, researchers can establish a dose-response or concentration-response relationship. This is vital for understanding the compound's mechanism of action and for selecting appropriate dose levels for further studies. nih.gov

The successful application of these analytical methods provides the foundational data needed to assess the potential of a new chemical entity and guide its progression through the drug development pipeline.

Future Research Directions and Potential Applications in Academic Contexts

Exploration of 1-(Butan-2-yl)-4-(ethylsulfonyl)piperazine as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The development of such probes is crucial for target validation and understanding disease mechanisms. The structure of this compound suggests its potential as a starting point for a chemical probe.

The ethylsulfonyl group, for instance, could be modified into a reactive moiety, such as a sulfonyl fluoride. Sulfonyl fluorides are known to act as covalent probes by reacting with specific amino acid residues, like histidine, in protein binding sites. rsc.org This would allow for the irreversible labeling and identification of the compound's biological targets.

Further research would involve synthesizing analogs with reporter tags (e.g., fluorophores or biotin) to facilitate the visualization and isolation of target proteins. The chiral sec-butyl group could also play a critical role in achieving stereospecific interactions with a target, a highly desirable feature for a selective chemical probe. The exploration of this compound as a chemical probe could provide valuable tools for fundamental biological research.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds, starting from small, low-complexity molecules or "fragments." nih.govfrontiersin.orgtechnologynetworks.com These fragments typically have low molecular weight and weak binding affinities, which are then optimized to develop more potent and selective drug candidates. frontiersin.org

The core structure of this compound can be deconstructed into valuable fragments for an FBDD library. For example, the N-ethylsulfonylpiperazine moiety itself represents a polar, synthetically tractable fragment. Screening this fragment against a panel of biological targets could identify initial "hits."

The primary advantage of FBDD is that it allows for a more efficient exploration of chemical space. technologynetworks.com Once a fragment hit is identified, its binding mode can be determined using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govtechnologynetworks.com This structural information then guides the rational elaboration of the fragment, for instance, by re-introducing the butan-2-yl group or other substituents to enhance binding affinity and selectivity. frontiersin.org

| Fragment | Molecular Weight (Da) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| N-ethylsulfonylpiperazine | 178.25 | -1.2 | 1 | 3 |

| 1-(Butan-2-yl)piperazine | 156.27 | 1.5 | 1 | 2 |

Use as a Building Block for Complex Molecular Synthesis

The piperazine (B1678402) ring is a versatile scaffold in organic synthesis, allowing for the introduction of diverse substituents at its two nitrogen atoms. researchgate.netnih.gov This makes this compound a potentially valuable building block for the synthesis of more complex molecules in a research setting.

Synthetic chemists could utilize this compound to create libraries of novel derivatives for screening purposes. For instance, the butan-2-yl group could be replaced with other alkyl or aryl groups to explore structure-activity relationships. The ethylsulfonyl moiety could also be swapped for other sulfonyl groups with different electronic and steric properties. The accessibility of such building blocks is critical for advancing synthetic chemistry and discovering new chemical entities with interesting properties. nih.govosu.edu

Theoretical Exploration of Novel Biological Targets based on Molecular Modeling

Molecular modeling and computational chemistry are indispensable tools for predicting the potential biological targets of a novel compound. nih.govmdpi.com For this compound, in silico methods can provide initial hypotheses about its mechanism of action, guiding subsequent experimental validation.

Docking simulations can be performed to predict how the compound might bind to the active sites of known proteins, particularly those for which other piperazine sulfonamides have shown activity, such as various enzymes or receptors. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds involving the sulfonyl oxygens or the piperazine nitrogens, and hydrophobic interactions from the butan-2-yl group.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a library of analogous compounds to predict their biological activity. nih.gov These computational approaches can prioritize which biological targets to investigate experimentally, saving significant time and resources in the early stages of research. nih.gov

Development of Advanced Delivery Systems for Research Applications (Non-Clinical)

To study the biological effects of a novel, and potentially poorly soluble, compound in a laboratory setting, advanced delivery systems can be employed. nih.govcd-bioparticles.com For a compound like this compound, formulating it within a delivery system could enhance its utility in in vitro and in cell-based assays.

Non-clinical research applications could involve encapsulating the compound in nanoparticles or liposomes. nih.govcd-bioparticles.com These formulations can improve the solubility and stability of the compound in aqueous assay buffers and facilitate its uptake by cells. Polymer-based nanoparticles, for example, can be designed to release the compound in a controlled manner, which is useful for studying time-dependent biological processes. nih.gov

Another approach is the creation of drug self-delivery systems, where the molecule itself is a primary component of the nanostructure, which can increase drug loading and reduce the need for carrier materials. nih.gov Research into such formulations would not only aid in the biological characterization of this specific compound but also contribute to the broader field of small molecule delivery for research purposes. rsc.orgfrost.com

| Delivery System | Typical Size Range | Potential Advantage for In Vitro Research |

|---|---|---|

| Liposomes | 50-500 nm | Improves solubility of hydrophobic compounds in aqueous media. |

| Polymeric Nanoparticles | 10-1000 nm | Enables controlled release and can be functionalized for cell targeting. cd-bioparticles.com |

| Self-Assembled Nanodrugs | Variable | High drug loading and circumvents carrier-related issues. nih.gov |

Opportunities for Collaborative Research and Multidisciplinary Studies

The comprehensive investigation of a novel chemical entity like this compound inherently requires a multidisciplinary approach. nih.govfrontiersin.org This provides fertile ground for collaborative research projects that bridge different scientific fields.